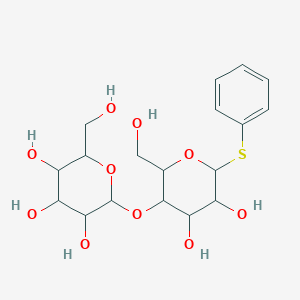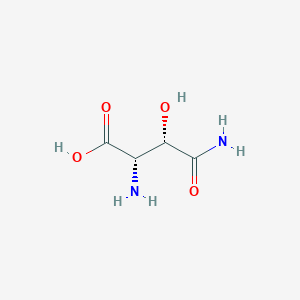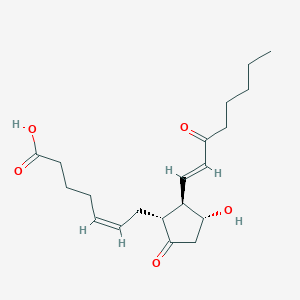
15-keto-prostaglandin E2
概要
説明
15-keto-prostaglandin E2 (15-keto PGE2) is a metabolite of PGE2 formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . It does not bind effectively to the PGE2 receptors EP2 and EP4 expressed in CHO cells . It is also an isoprostane, a member of a large family of biomarkers produced by the free radical peroxidative degradation of membrane lipids .
Synthesis Analysis
The intracellular level of PGE2 is regulated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group of PGE2 to generate 15-keto PGE2 .Molecular Structure Analysis
The molecular formula of 15-keto-prostaglandin E2 is C20H30O5 . Molecular docking analysis predicted Cys 251 and Cys 259 residues of STAT3 as putative binding sites of 15-keto PGE2 .Chemical Reactions Analysis
15-keto PGE2 inhibits STAT3 signaling through cysteine thiol modification . It is also known to activate host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection .Physical And Chemical Properties Analysis
15-keto-prostaglandin E2 is a crystalline solid . It has a formula weight of 350.5 . It is soluble in DMF, DMSO, Ethanol, and PBS pH 7.2 .科学的研究の応用
Role in Cancer Research
15-keto-prostaglandin E2 has been found to inhibit STAT3 signaling in H-Ras transformed mammary epithelial cells . This compound suppresses the phosphorylation of STAT3 in these cells in a concentration- and time-dependent manner . It also inhibits the dimerization of STAT3, leading to the suppression of nuclear translocation and transcriptional activity of STAT3 . This suggests that 15-keto-prostaglandin E2 could have potential applications in cancer research, particularly in the study of mammary epithelial cells .
Inflammation and Carcinogenesis
Prostaglandin E2 (PGE2) is a potent lipid mediator that plays a key role in inflammation and carcinogenesis . The intracellular level of PGE2 is regulated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15 (S)-hydroxyl group of PGE2 to generate 15-keto PGE2 . This suggests that 15-keto-prostaglandin E2 could be involved in the regulation of inflammation and carcinogenesis .
Interaction with Host Receptors
15-keto-prostaglandin E2 has been found to activate host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection . This suggests that this compound could have potential applications in the study of host-pathogen interactions .
Role in Immune Response
15-keto-prostaglandin E2 has been found to inhibit CD3-CD28-MHC-I-induced proliferation of isolated human CD4+ T cells in a concentration-dependent manner . This suggests that this compound could have potential applications in the study of immune responses .
Potential Therapeutic Applications
15-keto-prostaglandin E2 has been found to reduce mortality in a mouse model of LPS-induced sepsis when administered at a dose of 15 mg/kg . This suggests that this compound could have potential therapeutic applications .
Role in Signal Transduction
15-keto-prostaglandin E2 has been found to act as a biased/partial agonist to terminate PGE2-evoked signals . This suggests that this compound could have potential applications in the study of signal transduction .
作用機序
Target of Action
The primary target of 15-keto-prostaglandin E2 (15k-PGE2) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell proliferation . Additionally, 15k-PGE2 has been shown to inhibit STAT3 signaling, thereby suppressing cell growth and proliferation .
Mode of Action
15k-PGE2 interacts with its targets by activating PPAR-γ to promote growth during infection . It also inhibits STAT3 signaling through cysteine thiol modification . This dual action allows 15k-PGE2 to both promote growth in certain contexts and suppress growth in others.
Biochemical Pathways
15k-PGE2 is a metabolite of prostaglandin E2 (PGE2), formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This conversion is part of the cyclooxygenase (COX) pathway, which is responsible for the production of prostanoids from arachidonic acid . The activation of PPAR-γ by 15k-PGE2 promotes growth during infection, implicating this compound in the regulation of immune responses .
Pharmacokinetics
15k-PGE2 is a metabolite of PGE2 and is formed almost instantaneously and completely in vivo . It accumulates to detectable levels in plasma, with levels in humans between 10-100 pg/ml . It undergoes further metabolism and chemical decomposition, giving it a relatively short half-life .
Result of Action
The activation of PPAR-γ by 15k-PGE2 promotes the growth of Cryptococcus neoformans during infection . On the other hand, the inhibition of STAT3 signaling by 15k-PGE2 results in the suppression of cell growth and proliferation . These actions highlight the dual role of 15k-PGE2 in both promoting and suppressing growth depending on the context.
Action Environment
The action of 15k-PGE2 is influenced by the environment within the host organism. For instance, the conversion of PGE2 to 15k-PGE2 is required for the promotion of fungal growth during infection . Furthermore, the effects of 15k-PGE2 can be influenced by factors such as the presence of other immune cells, the state of the host’s immune system, and the presence of other signaling molecules .
Safety and Hazards
将来の方向性
15-keto-prostaglandin E2 has been found to reduce symptoms in acute rhinovirus colds . It also suppresses STAT3 signaling and inhibits breast cancer cell growth and progression . Induction of 15-PGDH expression or administration of 15-keto-PGE2 may represent a promising anti-cancer therapeutic strategy .
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317991 | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-keto-prostaglandin E2 | |
CAS RN |
26441-05-4 | |
| Record name | 15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-KETOPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



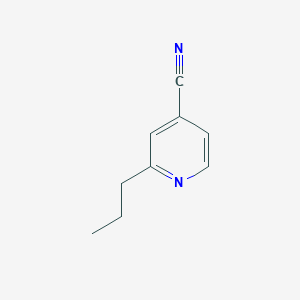
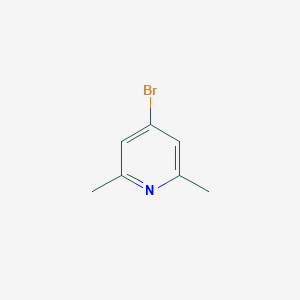


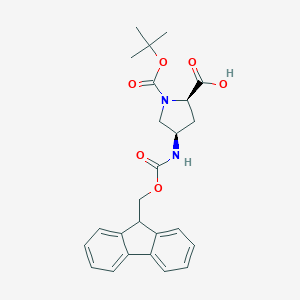
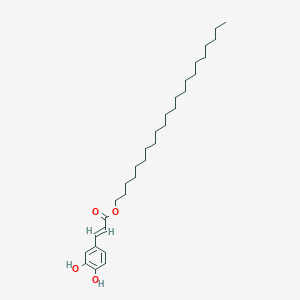
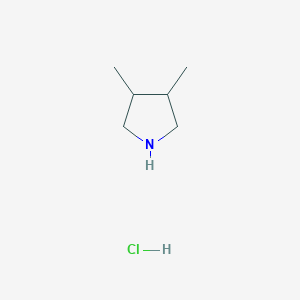
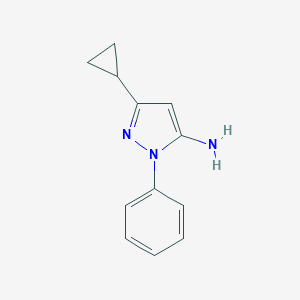
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
